

1,5-Dichloropentane: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,5-Dichloropentane**

Cat. No.: **B010660**

[Get Quote](#)

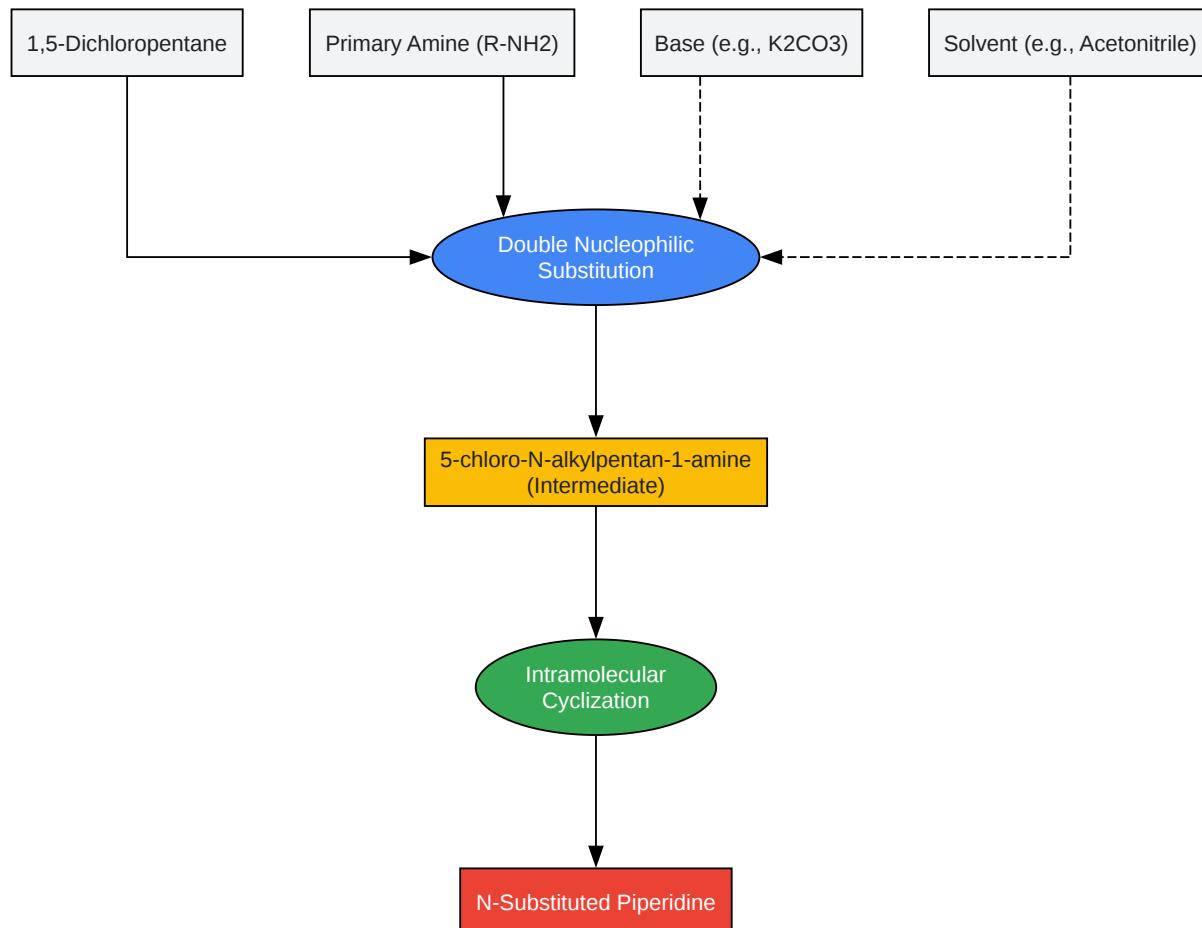
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloropentane is a bifunctional organochlorine compound that serves as a valuable and versatile precursor in a multitude of organic syntheses. Its chemical structure, featuring two primary chlorine atoms separated by a flexible five-carbon chain, allows it to act as a potent electrophile in reactions with various nucleophiles. This reactivity is harnessed to construct a range of linear and cyclic molecules, making it a key building block in the synthesis of fine chemicals, pharmaceuticals, and polymers. This guide provides a comprehensive overview of the physicochemical properties of **1,5-dichloropentane**, its core synthetic applications with detailed experimental protocols, and essential safety information.

Physicochemical Properties of 1,5-Dichloropentane

1,5-Dichloropentane is a colorless liquid with the chemical formula $C_5H_{10}Cl_2$.^{[1][2]} A summary of its key physical and chemical properties is presented in the table below.

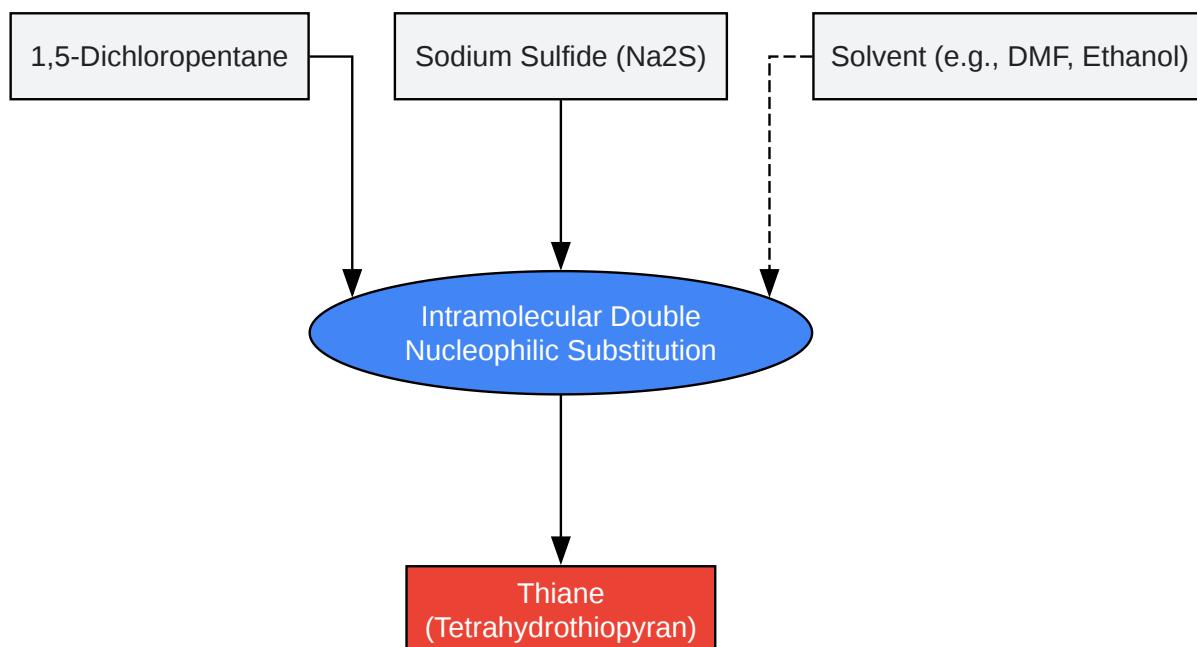

Property	Value
CAS Number	628-76-2[3]
Molecular Formula	C ₅ H ₁₀ Cl ₂ [3]
Molecular Weight	141.04 g/mol [1][3]
Appearance	Colorless liquid[1][2]
Density	1.10 g/cm ³ at 20 °C[3]
Boiling Point	180 °C at 1013 hPa[3]
Melting Point	-72 °C[3][4]
Flash Point	26 °C (closed cup)[3]
Solubility	0.125 g/L in water[3]. Miscible with ethanol, ether, and chloroform.[5]
Vapor Pressure	1.5 hPa at 25 °C[3]

Core Synthetic Applications

The primary utility of **1,5-dichloropentane** in organic synthesis stems from its ability to undergo nucleophilic substitution reactions at both chlorinated carbons. This dual reactivity is particularly exploited in the formation of heterocyclic compounds and in carbon-carbon bond-forming reactions.

Synthesis of Piperidines

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[6] **1,5-Dichloropentane** provides a direct and efficient route to N-substituted piperidines through cyclization with primary amines. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one chloride ion to form a 5-chloro-N-alkylpentan-1-amine intermediate, which then undergoes intramolecular cyclization to form the piperidine ring.


[Click to download full resolution via product page](#)**Figure 1:** Synthesis of N-Substituted Piperidines.

Quantitative Data for Piperidine Synthesis

Primary Amine	Product	Conditions	Yield (%)
Aniline	1-Phenylpiperidine	Alumina catalyst, 330-340°C	83-90%
Benzylamine	1-Benzylpiperidine	K ₂ CO ₃ , Acetone, Reflux	~85%
Methylamine	1-Methylpiperidine	Na ₂ CO ₃ , H ₂ O, 150°C	~70%

Synthesis of Thiane (Tetrahydrothiopyran)

Thiane and its derivatives are important sulfur-containing heterocycles. **1,5-Dichloropentane** is a common starting material for the synthesis of the parent thiane ring. The reaction with a sulfide source, such as sodium sulfide (Na₂S), results in an intramolecular double substitution to yield the six-membered cyclic sulfide.[7][8][9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dichloropentane | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 1,5-Dichloropentane for synthesis 628-76-2 [sigmaaldrich.com]
- 4. 1,5-Dichloropentane | CAS#:628-76-2 | Chemsoc [chemsoc.com]
- 5. 1,5-Dichloropentane, 98% | Fisher Scientific [fishersci.ca]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [PMC.ncbi.nlm.nih.gov]
- 7. 1,5-Dichloropentane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]
- 9. Solved What is the result of the reaction between Na2S and | Chegg.com [chegg.com]
- To cite this document: BenchChem. [1,5-Dichloropentane: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010660#1-5-dichloropentane-as-a-precursor-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com